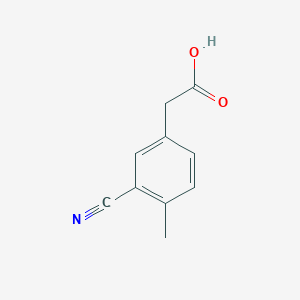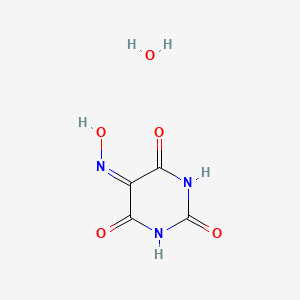
6-hydroxy-2,3-dimethyl-1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” is a chemical entity with specific structural and functional properties. This compound is utilized in various scientific and industrial applications due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic route typically includes the use of specific reagents and catalysts under defined conditions. For example, the preparation might involve a C-H alkylation reaction using N-protective indole and halogenated hydrocarbon as raw materials, with a manganese catalyst and magnesium metal .
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
“6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties.
Aplicaciones Científicas De Investigación
“6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in biological research to study its effects on biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products.
Mecanismo De Acción
The mechanism by which “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” exerts its effects involves specific molecular targets and pathways. The compound interacts with these targets to produce its desired effects. The exact mechanism of action may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “6-hydroxy-2,3-dimethyl-1H-pyridin-4-one” include those with similar structural and functional properties. These compounds may share similar chemical reactions and applications.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the unique properties it imparts. This makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
6-hydroxy-2,3-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-5(2)8-7(10)3-6(4)9/h3H,1-2H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSWEOXEMSHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=CC1=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=CC1=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B7946279.png)




![ethyl 4-oxo-1H-thieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B7946310.png)








